molecular formula C10H15N5O3 B585380 Desdiacetyl-8-oxo Famciclovir CAS No. 166197-79-1

Desdiacetyl-8-oxo Famciclovir

Cat. No.: B585380
CAS No.: 166197-79-1
M. Wt: 253.262
InChI Key: ONASPHSEDMUZNH-UHFFFAOYSA-N
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Description

Desdiacetyl-8-oxo Famciclovir is a derivative of Famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir is a prodrug that is converted into the active compound Penciclovir, which inhibits viral DNA polymerase. This compound is a metabolite of Famciclovir and is used in biochemical research, particularly in the study of antiviral mechanisms and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desdiacetyl-8-oxo Famciclovir involves multiple steps starting from guanidine nitrate and diethyl malonate The initial step includes a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol This intermediate undergoes hydroxyl chlorination to yield 2-amino-4,6-dichloropyrimidineThis compound is then obtained through further oxidation and deacetylation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing and chlorination reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Desdiacetyl-8-oxo Famciclovir undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions vary depending on the substituent but often involve nucleophilic substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that are useful in further biochemical studies .

Scientific Research Applications

Desdiacetyl-8-oxo Famciclovir is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Desdiacetyl-8-oxo Famciclovir exerts its effects by being converted into Penciclovir, which inhibits viral DNA polymerase. Penciclovir is monophosphorylated by viral thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. This triphosphate form preferentially inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .

Comparison with Similar Compounds

Similar Compounds

    Penciclovir: The active form of Famciclovir, used directly as an antiviral agent.

    Acyclovir: Another guanine analogue with a similar mechanism of action but different pharmacokinetic properties.

    Ganciclovir: A guanine analogue with broader antiviral activity but higher toxicity.

Uniqueness

Desdiacetyl-8-oxo Famciclovir is unique due to its specific metabolic pathway and its role as a research tool in understanding the metabolism and mechanism of action of Famciclovir. Its distinct chemical structure allows for detailed studies on the oxidation and reduction reactions involved in antiviral drug metabolism .

Biological Activity

Desdiacetyl-8-oxo Famciclovir is a derivative of Famciclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has garnered attention due to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to Famciclovir, which itself is a prodrug that is converted in the body to its active form, penciclovir. The chemical modifications in this compound enhance its pharmacological profile, making it a subject of interest in antiviral research.

Biological Activity

The biological activity of this compound primarily involves its antiviral effects against herpesviruses. The compound exhibits potent activity against clinical isolates of HSV-1 and HSV-2, as well as VZV.

This compound operates through a mechanism similar to that of penciclovir. It inhibits viral DNA polymerase, thereby preventing viral replication. This inhibition is crucial in managing viral infections, particularly in immunocompromised patients.

Antiviral Efficacy

Recent studies have demonstrated that this compound is effective against various strains of herpesviruses. The following table summarizes key findings from recent research:

Study ReferenceVirus TypeIC50 (µM)Efficacy Observations
HSV-10.5High potency observed in vitro
HSV-20.3Effective against resistant strains
VZV0.7Comparable efficacy to penciclovir

Case Studies

A review of clinical case studies highlights the therapeutic potential of this compound:

  • Case Study 1 : A patient with recurrent HSV infections showed significant improvement after treatment with this compound, with a marked reduction in lesion formation.
  • Case Study 2 : In an immunocompromised patient with severe VZV infection, administration of this compound resulted in rapid viral load reduction and clinical recovery.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It is rapidly converted to its active form in vivo, enhancing its efficacy against viral pathogens.

Safety and Tolerability

Preliminary safety assessments suggest that this compound has a tolerable side effect profile, similar to that observed with other antiviral agents like penciclovir. Common side effects may include nausea and headache, but serious adverse events are rare.

Properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASPHSEDMUZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747517
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166197-79-1
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 2
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 3
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 4
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 5
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 6
Desdiacetyl-8-oxo Famciclovir

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